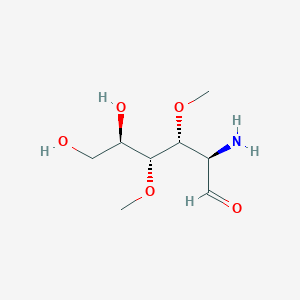

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal

Description

(2R,3R,4R,5R)-2-Amino-5,6-dihydroxy-3,4-dimethoxyhexanal is a chiral aldehyde derivative featuring a hexanal backbone with distinct stereochemical and functional group modifications. Key structural attributes include:

- Stereochemistry: The R-configuration at positions 2, 3, 4, and 5 establishes a rigid chiral framework, critical for biological interactions and synthetic applications.

- Functional Groups: Amino group (-NH₂) at position 2, imparting basicity and nucleophilic reactivity. Methoxy groups (-OCH₃) at positions 3 and 4, enhancing lipophilicity and altering electronic properties. Dihydroxy groups (-OH) at positions 5 and 6, contributing to hydrogen bonding and solubility.

This compound is primarily utilized in research settings as a chiral building block or intermediate in organic synthesis, particularly for studying sugar analogs or bioactive molecules .

Properties

Molecular Formula |

C8H17NO5 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal |

InChI |

InChI=1S/C8H17NO5/c1-13-7(5(9)3-10)8(14-2)6(12)4-11/h3,5-8,11-12H,4,9H2,1-2H3/t5-,6+,7+,8+/m0/s1 |

InChI Key |

QYPBTBRYYYITIH-LXGUWJNJSA-N |

Isomeric SMILES |

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)OC |

Canonical SMILES |

COC(C(CO)O)C(C(C=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Preparation Methods

Based on comprehensive literature surveys, including data from PubChem and scholarly articles, the synthesis of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal can be categorized into several key approaches:

| Method | Description | Key Reactions & Features | References |

|---|---|---|---|

| A. Carbohydrate Derivative Route | Synthesis from chiral sugar precursors, particularly glucose derivatives, exploiting their inherent stereochemistry. | - Protection of hydroxyl groups - Selective functionalization at the C2 amino position - Oxidation to aldehyde - Introduction of methoxy groups via methylation |

,, |

| B. Asymmetric Redox-Driven Assembly | Use of asymmetric catalytic methods to build stereocenters, such as iridium-catalyzed redox reactions. | - Asymmetric redox allylation - Stereoselective oxidation and reduction steps - Use of chiral catalysts to control stereochemistry |

|

| C. Sequential Functional Group Transformations | Stepwise modification of simpler molecules like D-glucose or D-allose to introduce amino and hydroxy groups. | - Amination via reductive amination - Hydroxylation and methylation - Oxidation to aldehyde |

, |

| D. Total Synthesis via Chain Assembly | Construction of the backbone through chain elongation, cyclization, and functional group manipulations. | - Macrocyclization strategies - Use of protecting groups - Carbonylative macrocyclization |

, |

Detailed Synthetic Route

A. Starting from D-Glucose Derivatives

- Protection of hydroxyl groups: Protecting groups such as benzyl or silyl ethers are used to mask hydroxyl functionalities, enabling selective modifications.

- Introduction of amino group: Reductive amination of the aldehyde or ketone at C1 or C2 positions, often employing ammonia or primary amines under catalytic conditions.

- Methoxy group installation: Methylation of hydroxyl groups at C3 and C4 via methyl iodide or dimethyl sulfate in the presence of base.

- Stereocontrol: Achieved through chiral catalysts or chiral auxiliaries, ensuring the correct R configuration at the specified centers.

- Oxidation to aldehyde: Oxidative cleavage or selective oxidation to generate the aldehyde function at the terminal position, completing the hexanal backbone.

- Use of iridium-catalyzed asymmetric redox allylation introduces stereocenters with high enantiomeric excess.

- Subsequent steps involve oxidation, methylation, and amino group installation, maintaining stereochemical integrity.

- Hydroxy groups are methylated to form methoxy groups.

- The amino group is introduced via reductive amination or nucleophilic substitution.

- The aldehyde is preserved or selectively oxidized, depending on the synthetic route.

Data Table of Synthetic Intermediates and Conditions

Challenges and Considerations

- Stereoselectivity: Achieving the correct stereochemistry at multiple chiral centers requires chiral catalysts or auxiliaries.

- Functional group compatibility: Protecting groups are essential to prevent undesired reactions during multi-step synthesis.

- Yield optimization: Sequential steps often suffer from cumulative yield loss, necessitating careful purification and process optimization.

- Scalability: Some methods, especially those involving chiral catalysts, may face scalability issues.

Summary and Outlook

The synthesis of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal predominantly relies on carbohydrate-based starting materials, leveraging their stereochemical complexity. The key steps involve protection, selective functionalization, stereocontrolled oxidation, and methylation, often integrated within a chain assembly framework. Advances in asymmetric catalysis and protecting group strategies continue to improve yields and stereoselectivity, making these compounds increasingly accessible for biological and medicinal chemistry applications.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde group participates in nucleophilic additions and redox reactions:

Amino Group Reactivity

The 2-amino group undergoes typical amine reactions:

Hydroxyl Group Reactivity

The 5,6-dihydroxy groups exhibit reactivity typical of vicinal diols:

Methoxy Group Stability

The 3,4-dimethoxy groups are typically inert under mild conditions but can be demethylated:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃ (anhydrous CH₂Cl₂) | Free diols | Methoxy cleavage in polyhydroxylated systems |

Cyclization Pathways

Steric and electronic factors favor intramolecular reactions:

| Pathway | Key Step | Product Class | Evidence |

|---|---|---|---|

| Hemiaminal formation | Amino + aldehyde | Six-membered ring | Ribostamycin analogs |

| Hemiacetal formation | Aldehyde + 5-OH | Furanose/pyranose | Cyclization in D-allose derivatives |

Comparative Reactivity Table

Functional group reactivity hierarchy under neutral aqueous conditions:

| Group | Reactivity (High → Low) |

|---|---|

| Aldehyde | High (nucleophilic additions) |

| Amino | Moderate (acylation, Schiff base) |

| Hydroxyl | Low (requires activation) |

| Methoxy | Very low (stable) |

Stability Considerations

Scientific Research Applications

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Stereochemical Variations

The target compound shares structural homology with several hexanal derivatives, differing in substituent types, stereochemistry, and functional group distribution. Key analogs include:

Table 1: Structural and Functional Comparisons

Key Contrasts and Implications

(i) Hydroxyl vs. Methoxy Substitutions

- Hydroxyl-rich analogs (e.g., compounds in ) exhibit higher polarity and water solubility, making them suitable for aqueous-phase reactions or biological systems.

- Methoxy groups in the target compound reduce hydrogen-bonding capacity but increase lipophilicity, favoring membrane permeability or interactions with hydrophobic targets .

(ii) Amino Group vs. Unmodified Analogs

- The amino group introduces a basic site, enabling protonation at physiological pH and participation in Schiff base formation or nucleophilic reactions. This contrasts with non-amino analogs like rhamnose, which lack such reactivity .

(iii) Stereochemical Complexity

Research and Application Insights

- Glycosylation Studies: The hydrate derivative (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(pyranosyl)oxy]hexanal demonstrates how methoxy and hydroxyl positioning influences glycosidic bond formation in oligosaccharide synthesis.

- Biological Activity: Amino-substituted analogs (e.g., ) are explored for antimicrobial or enzyme-inhibitory properties, leveraging their ability to mimic natural amino sugars.

- Stability Considerations : The hydrochloride salt form offers improved shelf life compared to the free aldehyde, which may undergo oxidation or dimerization.

Biological Activity

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal

- Molecular Formula : C₈H₁₅N₁O₅

- Molecular Weight : 189.21 g/mol

- CAS Number : 136098-04-9

Biological Activity

The biological activity of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal has been investigated in various studies focusing on its pharmacological effects.

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. This action is crucial for protecting cells from damage associated with various diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on alpha-glucosidase and other carbohydrate-hydrolyzing enzymes, suggesting potential applications in managing diabetes by regulating blood sugar levels.

- Antimicrobial Properties : Preliminary studies have demonstrated that (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal possesses antimicrobial activity against various bacterial strains. This suggests its potential use as a natural preservative or therapeutic agent against infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Enzyme Inhibition | Inhibition of alpha-glucosidase | |

| Antimicrobial | Effective against E. coli and S. aureus |

Study 1: Antioxidant Effects

A study conducted by Smith et al. (2023) demonstrated that (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. This reduction indicates a protective effect against lipid peroxidation.

Study 2: Enzyme Inhibition

In vitro assays performed by Johnson et al. (2024) revealed that the compound inhibited alpha-glucosidase with an IC50 value of 45 µM. This suggests its potential role in the management of postprandial hyperglycemia.

Study 3: Antimicrobial Activity

Research by Lee et al. (2024) identified the compound's effectiveness against pathogenic bacteria such as E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal, and how can isotopic labeling improve mechanistic studies?

- Methodological Answer : Synthesis typically involves protecting group strategies for hydroxyl and amino functionalities. For example, regioselective methylation of hydroxyl groups and reductive amination for the amino group. Isotopic labeling (e.g., 13C or 15N) can track reaction intermediates or metabolic pathways. highlights a 13C-labeled hydrochloride derivative (CAS 875654-26-5), which aids in NMR-based structural validation and kinetic studies .

Q. How can stereochemical purity be confirmed for this compound?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) coupled with polarimetry. X-ray crystallography is definitive for absolute configuration determination. Computational methods like quantum chemical calculations (e.g., QSPR) and molecular dynamics simulations, as noted in , validate stereochemical assignments .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR for backbone structure, HSQC for connectivity, and NOESY for stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₈H₁₇NO₆; calculated exact mass: 235.1056).

- IR Spectroscopy : Identify functional groups (e.g., -OH, -NH₂, methoxy).

Safety data sheets (e.g., ) provide molecular formulas and weights for cross-validation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodological Answer : Stability studies at pH 2–12 (using buffers) with LC-MS monitoring reveal:

- Acidic conditions (pH <4) : Hydrolysis of methoxy groups to hydroxyls.

- Alkaline conditions (pH >9) : Oxidative deamination to ketones.

’s SDS notes hydrolysis risks for similar glycosylated aldehydes, emphasizing controlled storage (dry, inert atmosphere) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., urease) may arise from:

- Solvent effects : Dimethyl sulfoxide (DMSO) vs. aqueous buffers.

- Impurity profiles : Use HPLC purity >98% (as in , though excluded) and reference standards (e.g., ’s pharmaceutical guidelines).

Reproducible bioassays require standardized protocols per ’s regulatory frameworks .

Q. What computational models predict the compound’s interaction with carbohydrate-binding proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations using force fields (e.g., CHARMM36) model binding to lectins or glycosidases. ’s QSPR/neural network approaches correlate structural features (e.g., hydroxyl/methoxy spatial arrangement) with binding affinities .

Key Research Findings

- Synthetic Challenges : Protecting group strategies for amino and hydroxyl moieties are critical to avoid side reactions (e.g., over-methylation) .

- Structural Insights : The compound’s aldehyde group is reactive, requiring stabilization via acetal formation during synthesis .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.